molecular formula C10H13NO2 B125090 N-hydroxy-N-(2-methylphenyl)propanamide CAS No. 151826-41-4

N-hydroxy-N-(2-methylphenyl)propanamide

Cat. No. B125090
M. Wt: 179.22 g/mol
InChI Key: AVZUAGRZTBEJGX-UHFFFAOYSA-N
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Description

N-hydroxy-N-(2-methylphenyl)propanamide, also known as N-hydroxy-2-methyl-2-phenylpropanamide (HMPA), is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. HMPA is a derivative of 2-methyl-2-phenylpropionic acid, which is also known as ibuprofen.

Mechanism Of Action

The mechanism of action of HMPA is not fully understood, but it is believed to involve the formation of hydrogen bonds with the substrate or reactant. This can lead to the stabilization of the transition state and the enhancement of the reaction rate. HMPA has also been shown to solvate cations and anions, which can affect the reactivity of the substrate.

Biochemical And Physiological Effects

HMPA has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic. It has been used as a solvent for peptides and proteins in NMR spectroscopy studies.

Advantages And Limitations For Lab Experiments

One of the main advantages of HMPA is its ability to enhance the reactivity of certain nucleophiles and electrophiles, making it a useful tool in organic chemistry. It is also a relatively inexpensive reagent that is readily available. However, HMPA has been shown to interfere with certain reactions and can cause side reactions in some cases. It is also not compatible with certain functional groups and can cause deprotection of certain protecting groups.

Future Directions

There are several future directions for the use of HMPA in scientific research. One area of interest is the development of new catalysts based on HMPA for various reactions. Another area of interest is the use of HMPA as a solvent for the study of protein-ligand interactions using NMR spectroscopy. HMPA may also have potential as a drug delivery system due to its ability to solvate certain molecules. Further studies are needed to fully understand the mechanism of action of HMPA and its potential applications in various fields of research.
Conclusion
In conclusion, N-hydroxy-N-(2-methylphenyl)propanamide is a useful reagent in organic synthesis and has potential applications in various fields of scientific research. Its ability to enhance the reactivity of certain nucleophiles and electrophiles makes it a valuable tool in organic chemistry. However, its limitations and potential side effects must be taken into consideration when using it in lab experiments. Further studies are needed to fully understand the mechanism of action of HMPA and its potential applications.

Synthesis Methods

The synthesis of HMPA involves the reaction of 2-methylphenylpropanoic acid with hydroxylamine hydrochloride in the presence of a catalyst such as sodium acetate. The reaction takes place in a solvent such as ethanol or methanol and is carried out under reflux conditions. The product is then purified by recrystallization.

Scientific Research Applications

HMPA has been widely used in scientific research as a reagent for the protection of functional groups in organic synthesis. It is also used as a catalyst in various reactions such as the Friedel-Crafts acylation and the Mannich reaction. HMPA has been shown to enhance the reactivity of certain nucleophiles and electrophiles, making it a useful tool in organic chemistry.

properties

CAS RN

151826-41-4

Product Name

N-hydroxy-N-(2-methylphenyl)propanamide

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

N-hydroxy-N-(2-methylphenyl)propanamide

InChI

InChI=1S/C10H13NO2/c1-3-10(12)11(13)9-7-5-4-6-8(9)2/h4-7,13H,3H2,1-2H3

InChI Key

AVZUAGRZTBEJGX-UHFFFAOYSA-N

SMILES

CCC(=O)N(C1=CC=CC=C1C)O

Canonical SMILES

CCC(=O)N(C1=CC=CC=C1C)O

synonyms

Propanamide, N-hydroxy-N-(2-methylphenyl)-

Origin of Product

United States

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